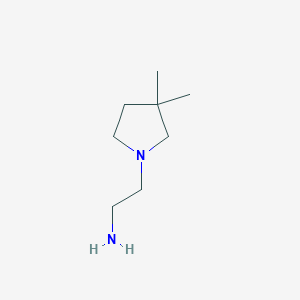

2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine, commonly known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEA is a tertiary amine that has a pyrrolidine ring structure and a methyl group attached to the nitrogen atom.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- The study by Westerhausen et al. (2001) explored the metalation of aminomethylpyridine derivatives, leading to the synthesis of colorless dimeric methylzinc pyridylmethyl(tert-butyldimethylsilyl)amide, demonstrating the compound's potential in zinc-mediated carbon-carbon coupling reactions Westerhausen et al., 2001.

- Balderson et al. (2007) examined hydrogen-bonding patterns in enaminones, including pyrrolidin-2-ylidene derivatives, revealing intricate intra- and intermolecular hydrogen bonding that could influence the design of molecules with specific binding capabilities Balderson et al., 2007.

Material Science and Catalysis

- Garcia et al. (2016) discovered that replacing a dimethyl amino group with a pyrrolidino group in nickel(II) pincer complexes significantly enhances their efficiency as catalysts for cross-coupling of nonactivated secondary alkyl halides, demonstrating the structural impact on catalytic activity Garcia et al., 2016.

- Ge et al. (2009) synthesized scandium, yttrium, and lanthanum benzyl and alkynyl complexes with N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand, showcasing their application in Z-selective catalytic linear dimerization of phenylacetylenes Ge et al., 2009.

Polyurethane Manufacturing

- Muuronen et al. (2019) employed quantum chemical methods to design tertiary amine catalysts for polyurethane manufacturing that avoid formaldehyde emissions, highlighting the role of pyrrolidine derivatives in achieving low-emission requirements Muuronen et al., 2019.

Propiedades

IUPAC Name |

2-(3,3-dimethylpyrrolidin-1-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(2)3-5-10(7-8)6-4-9/h3-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLFIRYVZLZHDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)CCN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Tert-butyl) 2-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B2767381.png)

![N-[[4-[3-Methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2767382.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2767395.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2767398.png)

![N-[2-cyano-3-(2,4-dichloroanilino)-1-oxoprop-2-enyl]carbamic acid ethyl ester](/img/structure/B2767400.png)